Product packaging for cis-1-(4-Ethylcyclohexyl)ethyl acetate(Cat. No.:CAS No. 63573-95-5)

cis-1-(4-Ethylcyclohexyl)ethyl acetate

Cat. No.: B13780283
CAS No.: 63573-95-5
M. Wt: 198.30 g/mol
InChI Key: APEMNGQHJIUHFD-UHFFFAOYSA-N
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Description

cis-1-(4-Ethylcyclohexyl)ethyl acetate is an organic ester compound with the CAS Registry Number 63573-95-5 . It has a molecular formula of C12H22O2 and a molecular weight of 198.30 g/mol . The canonical SMILES string for this compound is CCC1CCC(CC1)C(C)OC(=O)C . This compound is part of a class of cyclohexyl ester derivatives that have been investigated for their utility in industrial and research applications. Patents indicate that structurally similar cyclohexyl ethyl esters are studied for their properties as malodor counteractants and are used in compositions for air fresheners and deodorizing agents . These related compounds function by interacting with odor molecules to reduce their perceived intensity, rather than merely masking them with a stronger fragrance . Research into these compounds explores their mechanism of action, which can involve the disruption of intermolecular forces that contribute to unpleasant smells . This compound is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B13780283 cis-1-(4-Ethylcyclohexyl)ethyl acetate CAS No. 63573-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63573-95-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)ethyl acetate

InChI

InChI=1S/C12H22O2/c1-4-11-5-7-12(8-6-11)9(2)14-10(3)13/h9,11-12H,4-8H2,1-3H3

InChI Key

APEMNGQHJIUHFD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)OC(=O)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Cis 1 4 Ethylcyclohexyl Ethyl Acetate

Hydrolytic Stability and Kinetics of Ester Bond Cleavage

The central reactive site in cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297) is the ester functional group. Its cleavage through hydrolysis, the reaction with water, is a fundamental transformation pathway. This reaction breaks the ester bond to yield cis-1-(4-Ethylcyclohexyl)ethanol and acetic acid. wikipedia.org

Influence of pH and Temperature on Hydrolysis

The rate of ester hydrolysis is highly dependent on both pH and temperature. The reaction can be catalyzed by both acid and base. nih.gov

Acidic Conditions (pH < 7): In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. This process is reversible and is the microscopic reverse of Fischer esterification. wikipedia.orgucalgary.ca

Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis reaction is typically very slow. The uncatalyzed attack of water on the ester is possible but occurs at a negligible rate for most applications.

Basic Conditions (pH > 7): Under basic (alkaline) conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This reaction, known as saponification, is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. ucalgary.cachemistrysteps.com Base-catalyzed hydrolysis is generally significantly faster than acid-catalyzed hydrolysis. nih.gov

Temperature plays a crucial role in hydrolysis kinetics, generally following the Arrhenius equation, where the rate constant increases exponentially with temperature. An increase in temperature provides the necessary activation energy for the reaction to proceed more quickly. nih.govuv.es For many esters, a 10°C rise in temperature can increase the hydrolysis rate by a factor of 2.5 to 3.9. nih.gov

The structure of cis-1-(4-Ethylcyclohexyl)ethyl acetate, with a secondary carbon attached to the ester oxygen and a bulky cyclohexyl ring, is expected to exhibit significant steric hindrance. This steric crowding around the carbonyl group makes nucleophilic attack more difficult compared to simpler esters like ethyl acetate. arkat-usa.orgresearchgate.net Consequently, its hydrolysis rate is expected to be slower than that of less hindered esters under similar conditions. researchgate.net

Table 1: Illustrative pH Effect on the Half-Life of a Generic Ester at 25°C (Note: This is generalized data to illustrate the principle, not specific data for this compound.)

pHPredominant MechanismIllustrative Half-Life
2Acid-CatalyzedDays to Weeks
4Acid-CatalyzedWeeks to Months
7Neutral HydrolysisYears
10Base-CatalyzedHours to Days
12Base-CatalyzedMinutes to Hours

Catalyzed Hydrolysis Mechanisms

As noted, hydrolysis can be significantly accelerated by catalysts.

Acid-Catalyzed Mechanism (AAC2): This is a bimolecular reaction involving acid catalysis and acyl-oxygen cleavage. The mechanism proceeds via protonation of the carbonyl, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of the alcohol (cis-1-(4-Ethylcyclohexyl)ethanol) to yield the protonated carboxylic acid, which then loses a proton to regenerate the acid catalyst. ucalgary.cayoutube.com All steps in this mechanism are reversible. chemistrysteps.com

Transesterification Reactions and Equilibrium Studies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ester and cis-1-(4-Ethylcyclohexyl)ethanol.

This compound + R'-OH ⇌ New Ester (Acetate of R') + cis-1-(4-Ethylcyclohexyl)ethanol

This reaction is an equilibrium process, and the position of the equilibrium is governed by the relative concentrations of the reactants and products. libretexts.orgwikipedia.org To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used, or one of the products is removed from the reaction mixture as it forms (e.g., by distillation). wikipedia.org

Like hydrolysis, transesterification can be catalyzed by both acids and bases. wikipedia.org

Acid Catalysis: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base Catalysis: An alkoxide (R'O⁻) from the reactant alcohol acts as the nucleophile, attacking the carbonyl carbon in a mechanism similar to saponification. masterorganicchemistry.com

The steric hindrance of the secondary cis-1-(4-Ethylcyclohexyl)ethyl group would likely make transesterification slower compared to reactions involving primary or less bulky secondary alcohols. researchgate.net

Mechanisms of Addition and Substitution Reactions Involving the Cyclohexyl Ring

The cyclohexane (B81311) ring in this compound is a saturated aliphatic ring. Its reactivity is primarily characterized by substitution reactions, as the ring itself is incapable of undergoing addition reactions unless unsaturation is introduced.

Addition Reactions: These reactions are not feasible on the saturated cyclohexane ring. They would require prior dehydrogenation to form a cyclohexene (B86901) derivative.

Substitution Reactions:

Free-Radical Substitution: The C-H bonds on the cyclohexane ring and the ethyl group can undergo substitution via a free-radical mechanism, typically initiated by UV light or high temperatures in the presence of halogens (e.g., Br₂, Cl₂). ucr.edu This type of reaction is generally not very selective, leading to a mixture of halogenated products at various positions on the ring and the ethyl side chain. The tertiary C-H bonds (at positions 1 and 4 of the ring) are typically more reactive towards radical abstraction than secondary or primary C-H bonds.

Nucleophilic Substitution: The acetate group is a poor leaving group, making direct nucleophilic substitution at the C-O bond difficult. For substitution to occur at this position, the hydroxyl group of the corresponding alcohol (formed via hydrolysis) would first need to be converted into a better leaving group (e.g., a tosylate or a halide). Subsequent reaction with a nucleophile could then proceed via an Sₙ2 or Sₙ1 mechanism. The stereochemistry of the cyclohexane ring plays a critical role here. For an Sₙ2 reaction, the nucleophile must approach from the side opposite to the leaving group (backside attack), which can be sterically hindered. fiveable.me Sₙ1 reactions would proceed through a planar carbocation intermediate. The cis configuration of the starting material would influence the stereochemical outcome of such reactions. pressbooks.pub

Elimination Reactions: Similar to nucleophilic substitution, elimination reactions (E1 or E2) to form an alkene would require converting the ester's alcohol portion into a good leaving group. For the E2 mechanism, a key stereoelectronic requirement is that the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. libretexts.org The conformational preferences of the bulky 4-ethyl group and the ester group on the cyclohexane ring would dictate whether this arrangement is achievable and thus influence the feasibility and rate of elimination. quimicaorganica.org

Oxidative and Reductive Transformations of the Chemical Compound

Oxidative Transformations: The saturated cyclohexane and ethyl groups are generally resistant to oxidation under mild conditions. Strong oxidizing agents can oxidize C-H bonds, particularly the more reactive tertiary C-H bonds, but this often leads to a complex mixture of products and potential ring-opening. researchgate.net The ethyl group's side chain could potentially be oxidized under specific catalytic conditions. researchgate.net The ester functional group itself is resistant to oxidation.

Reductive Transformations: The ester group is the primary site for reduction.

Reduction to Alcohols: Esters can be reduced to two primary alcohols using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com In this case, reduction of this compound would cleave the ester and reduce the acyl portion, yielding two alcohol products: cis-1-(4-Ethylcyclohexyl)ethanol and ethanol. doubtnut.comdoubtnut.com

Reduction to an Aldehyde: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This would yield acetaldehyde (B116499) and cis-1-(4-Ethylcyclohexyl)ethanol.

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of this compound allows for the synthesis of a variety of related compounds. The primary strategies involve transformations of the ester group or modifications following its cleavage.

Via Hydrolysis: The most straightforward strategy is the hydrolysis of the ester to yield cis-1-(4-Ethylcyclohexyl)ethanol. This alcohol is a versatile intermediate that can be used in numerous subsequent reactions:

Re-esterification: The alcohol can be reacted with different carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) to synthesize a wide range of new esters with varied properties.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-Ethylcyclohexyl)ethan-1-one, using standard oxidizing agents (e.g., PCC, Swern oxidation).

Etherification: The alcohol can be converted into an ether via reactions such as the Williamson ether synthesis.

Via Transesterification: As described in section 3.2, direct transesterification with different alcohols provides a route to other acetate esters while liberating cis-1-(4-Ethylcyclohexyl)ethanol.

Via Reduction: Reduction of the ester, as detailed in section 3.4, is another method to produce the core alcohol, cis-1-(4-Ethylcyclohexyl)ethanol, which can then be used for further functionalization.

Table 2: Summary of Derivatization Pathways

PathwayReagentsIntermediate/ProductFurther Functionalization
Hydrolysis H₃O⁺ or NaOH/H₂Ocis-1-(4-Ethylcyclohexyl)ethanolEsterification, Oxidation, Etherification
Transesterification R'-OH, Acid or Base catalystNew Acetate Ester + cis-1-(4-Ethylcyclohexyl)ethanol-
Reduction LiAlH₄cis-1-(4-Ethylcyclohexyl)ethanol + EthanolEsterification, Oxidation, Etherification
Oxidation of Alcohol PCC, CrO₃, etc. (after hydrolysis)1-(4-Ethylcyclohexyl)ethan-1-oneCarbonyl chemistry (e.g., Grignard, Wittig)

Advanced Structural and Conformational Analysis of Cis 1 4 Ethylcyclohexyl Ethyl Acetate

Detailed Spectroscopic Elucidation Beyond Basic Identification

Spectroscopic analysis is fundamental to the structural confirmation of cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297). High-resolution techniques offer unambiguous evidence for its stereochemical configuration and the specific arrangement of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution ¹H and ¹³C NMR spectroscopy is the definitive method for confirming the cis stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring. In this configuration, the molecule exists in a dynamic equilibrium between two chair conformations where one substituent is in an axial position and the other is in an equatorial position.

The ¹H NMR spectrum is particularly informative. The proton attached to the carbon bearing the acetate group (CH-OAc) would appear as a multiplet. The width and coupling constants of this signal are diagnostic for its orientation. An axial proton typically exhibits large axial-axial coupling constants (J ≈ 8-13 Hz) with neighboring axial protons, resulting in a broad signal. Conversely, an equatorial proton shows smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a narrower signal. In the case of cis-1-(4-Ethylcyclohexyl)ethyl acetate, the rapid ring inversion at room temperature would result in an averaged signal for this proton. The precise chemical shift and averaged coupling constants would reflect the relative populations of the two chair conformers.

Furthermore, the protons on the cyclohexane ring itself provide crucial stereochemical information. Axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The clear distinction and integration of these signals, along with decoupling experiments, allow for the complete assignment of the ring protons and confirm the relative cis orientation of the substituents.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles of NMR spectroscopy for substituted cyclohexanes.

Atom/GroupTechniquePredicted Chemical Shift (δ, ppm)Key Features
Ester CH₃ (C=O)CH₃¹H NMR~2.0Singlet
Side-chain CH₃ (CHCH₃)¹H NMR~1.2Doublet
Ethyl CH₃¹H NMR~0.9Triplet
CH-OAc¹H NMR~4.7Multiplet, averaged signal due to ring flip
Cyclohexane CH₂, CH¹H NMR~1.0 - 1.9Complex multiplets
C=O¹³C NMR~170Ester carbonyl carbon
CH-OAc¹³C NMR~75Carbon attached to oxygen
Cyclohexane C¹³C NMR~25 - 45Ring carbons
Ester CH₃¹³C NMR~21Acetyl methyl carbon

Infrared (IR) Vibrational Analysis for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of an ester and a saturated hydrocarbon framework.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. orgchemboulder.comic.ac.uk The exact position of this band can be influenced by the molecular environment. Additionally, two distinct C-O stretching vibrations are characteristic of the ester linkage. The C-O-C asymmetric stretch is found between 1150 and 1300 cm⁻¹, while the O-C-C symmetric stretch occurs between 1000 and 1100 cm⁻¹. spectroscopyonline.com The presence of these three intense bands is a clear indicator of the ester functionality. spectroscopyonline.com

The aliphatic nature of the molecule is confirmed by C-H stretching vibrations from the ethyl and cyclohexyl groups, which are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

Table 4.1.2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
C-H StretchAlkyl (Cyclohexyl, Ethyl)2850 - 2960Strong, Sharp
C=O StretchEster1735 - 1750Strong, Sharp
C-H BendCH₂, CH₃1350 - 1470Medium
C-O-C Asymmetric StretchEster1150 - 1300Strong
O-C-C Symmetric StretchEster1000 - 1100Strong

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural components of a molecule by analyzing its fragmentation pattern upon ionization. The molecular ion peak [M]⁺ for this compound would be observed at m/z = 198.

The fragmentation is dictated by the structure's weakest points and the stability of the resulting fragments. Key fragmentation pathways for esters include alpha-cleavage adjacent to the carbonyl group. libretexts.orgwhitman.edu One of the most common fragmentations for esters is the loss of the alkoxy group, though cleavage on the other side of the carbonyl is also prevalent.

A primary fragmentation pathway would involve the cleavage of the C-O bond of the ester, leading to a stable acylium ion [CH₃CO]⁺ at m/z = 43. Another significant fragmentation is the loss of the entire acetate group as acetic acid (60 Da) through a rearrangement process, yielding a fragment ion at m/z = 138. Cleavage can also occur at the bond between the cyclohexane ring and the side chain, resulting in a fragment corresponding to the loss of the acetoxyethyl group. Further fragmentation of the cyclohexane ring itself can also occur, typically involving the loss of the ethyl group (C₂H₅•, 29 Da) from the [M - CH₃COOH]⁺ fragment, leading to a peak at m/z = 109.

Table 4.1.3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonOrigin
198[C₁₂H₂₂O₂]⁺Molecular Ion [M]⁺
138[C₁₀H₁₈]⁺Loss of acetic acid [M - CH₃COOH]⁺
109[C₈H₁₃]⁺Loss of ethyl group from [M - CH₃COOH]⁺
87[CH₃CH-O-CO-CH₃]⁺Cleavage of the bond between the ring and side chain
43[CH₃CO]⁺Acylium ion from alpha-cleavage

Chiral Purity Determination and Enantiomeric Excess Analysis

The carbon atom of the ethyl acetate side chain that is directly attached to the cyclohexane ring (C1 position of the side chain) is a stereocenter. This means that this compound exists as a pair of enantiomers. Determining the chiral purity, or enantiomeric excess (e.e.), is crucial in many applications.

The most effective method for this analysis is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP). lcms.cz CSPs, often based on derivatives of cellulose (B213188) or cyclodextrin, create a chiral environment where the two enantiomers interact differently. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification.

In a typical chiral HPLC analysis, a racemic mixture of the compound would be injected onto the column. The output chromatogram would show two distinct peaks, one for each enantiomer. The enantiomeric excess is calculated from the areas of these two peaks (A1 and A2) using the formula:

e.e. (%) = |(A1 - A2) / (A1 + A2)| × 100

This analysis provides a precise measure of the extent to which one enantiomer is present in excess of the other, a critical parameter in the synthesis and characterization of chiral molecules.

Conformational Dynamics of the Ethylcyclohexyl Moiety

The six-membered cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane, the spatial arrangement of the substituents and the interconversion between chair forms define its conformational dynamics.

Ring Inversion Studies and Energy Barriers

For a cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position. spcmc.ac.inmvpsvktcollege.ac.in Through a process known as ring inversion or ring flipping, the cyclohexane ring can convert into an alternative chair conformation. During this flip, all axial positions become equatorial, and all equatorial positions become axial. libretexts.org

For this compound, this results in an equilibrium between two distinct chair conformers:

Ethyl group (axial) and 1-acetoxyethyl group (equatorial)

Ethyl group (equatorial) and 1-acetoxyethyl group (axial)

These two conformers are not equal in energy. libretexts.org The stability of each is determined by the steric strain introduced by the axial substituent, primarily through 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. wikipedia.org Generally, bulkier substituents are more stable in the equatorial position to avoid this steric clash.

The preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. The A-value for an ethyl group is approximately 1.75 kcal/mol. The A-value for the 1-acetoxyethyl group would be larger due to its greater steric bulk. Therefore, the equilibrium will strongly favor the conformer where the larger 1-acetoxyethyl group is in the equatorial position and the ethyl group is in the axial position.

The interconversion between these two chair forms is rapid at room temperature but is not instantaneous. It must proceed through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy barrier for the ring inversion of cyclohexane itself is approximately 10-11 kcal/mol. The presence of substituents can slightly alter this barrier, but it remains low enough to allow for millions of inversions per second at ambient temperatures.

Chair-Chair Interconversion Dynamics

The cyclohexane ring of this compound is not static; it undergoes a rapid conformational change known as chair-chair interconversion or ring flipping. This dynamic process involves the transition between two distinct chair conformations. In this specific isomer, the cis-1,4 substitution pattern dictates that in one chair conformer, one substituent occupies an axial position while the other is equatorial. The ring flip leads to the inversion of these positions, with the axial group becoming equatorial and the equatorial group becoming axial.

The two resulting chair conformers of this compound are diastereomers and are in a constant state of equilibrium. However, these two conformers are not energetically equivalent. The relative stability of each is determined by the steric strain imposed by the axial substituent. The conformer where the sterically bulkier group occupies the more spacious equatorial position is favored, as this minimizes unfavorable 1,3-diaxial interactions.

In the case of this compound, the two substituents are the ethyl group and the ethyl acetate group. To determine which group is sterically more demanding, we can refer to their conformational A-values. The A-value quantifies the energy difference when a substituent in a monosubstituted cyclohexane moves from an equatorial to an axial position. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater steric bulk. The ethyl group has a reported A-value of approximately 1.8 kcal/mol. libretexts.org The A-value for an acetate group is approximately 0.7 kcal/mol. ubc.ca

Given that the ethyl group possesses a significantly larger A-value, it is considered the bulkier of the two. Consequently, the equilibrium will favor the conformer in which the ethyl group is in the equatorial position and the ethyl acetate group is in the axial position. The energy difference between these two conformers can be approximated by the difference in their A-values.

The transition between these two chair forms proceeds through higher-energy intermediate conformations, such as the half-chair and the twist-boat. The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com This barrier is low enough to allow for rapid interconversion at room temperature. For substituted cyclohexanes, this energy barrier can be slightly altered, but the process remains facile.

The following table summarizes the estimated energetic parameters for the chair-chair interconversion of this compound, based on established A-values for the constituent functional groups.

ConformerAxial SubstituentEquatorial SubstituentRelative Energy (kcal/mol)Population at Equilibrium (approx. at 25 °C)
A Ethyl AcetateEthyl0Favored
B EthylEthyl Acetate~1.1Disfavored

Theoretical and Computational Chemistry Studies on Cis 1 4 Ethylcyclohexyl Ethyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and energetic landscape of cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297).

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. To investigate cis-1-(4-Ethylcyclohexyl)ethyl acetate, various DFT functionals (e.g., B3LYP, M06-2X) paired with appropriate basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to perform geometry optimization. This process determines the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The relative stability of different conformers, such as those arising from the orientation of the ethyl and acetate groups on the cyclohexane (B81311) ring, can be ascertained by comparing their optimized electronic energies. For instance, the chair conformation of the cyclohexane ring is typically the most stable, and DFT calculations would quantify the energy differences between axial and equatorial substitutions of the ethyl and acetate groups.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound Conformers

ConformerFunctional/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
Chair (equatorial ethyl, equatorial acetate)B3LYP/6-31G0.001.85
Chair (axial ethyl, equatorial acetate)B3LYP/6-31G5.22.10
Boat ConformerB3LYP/6-31G*6.92.50

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations.

Calculation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict key spectroscopic parameters.

Infrared (IR) Spectroscopy: Frequency calculations following geometry optimization yield the vibrational modes of the molecule. The resulting computed IR spectrum, showing characteristic peaks for C=O stretching in the ester group, C-O stretching, and various C-H bending and stretching modes, can be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These shielding tensors are then converted into chemical shifts, providing a predicted NMR spectrum that is crucial for identifying the chemical environment of each atom in the molecule.

Molecular Modeling and Dynamics Simulations of Conformational Space

While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior of this compound. These methods are essential for understanding the molecule's flexibility and the full range of its accessible conformations.

Molecular dynamics (MD) simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion over time. This would reveal how the cyclohexane ring can flex and how the side chains rotate, providing a dynamic picture of the molecule's conformational landscape. Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers between them.

Prediction of Intermolecular Interactions and Self-Assembly Properties

The way molecules of this compound interact with each other governs its bulk properties. Computational methods can predict these interactions. By calculating the molecular electrostatic potential (MEP) surface, regions of positive and negative charge on the molecule can be visualized, indicating sites for electrostatic interactions.

Furthermore, simulations of multiple molecules can reveal potential self-assembly behavior. These simulations would explore how the molecules orient themselves to maximize favorable intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which could lead to ordered structures in the condensed phase.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to study the reactivity of this compound. For instance, the mechanism of its hydrolysis could be investigated. This would involve identifying the reactants, products, and any intermediates along the reaction pathway.

A key aspect of this analysis is the location of the transition state—the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Tools like Fukui functions, derived from DFT, can also predict the most likely sites for nucleophilic or electrophilic attack on the molecule. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

While direct experimental data for this compound may be scarce, Quantitative Structure-Property Relationship (QSPR) modeling can be used to predict its properties based on data from structurally similar compounds. QSPR models are statistical models that correlate molecular descriptors (computationally derived properties) with experimental data.

For example, a QSPR model could be developed using a dataset of known esters to predict properties like boiling point, viscosity, or solubility for this compound. The molecular descriptors used in such a model would be calculated for the target molecule and then input into the model to obtain a predicted property value. This approach is widely used in chemical engineering and materials science for the design and screening of new compounds.

Biochemical Interactions and Biotransformation Pathways Non Clinical Focus

Enzymatic Hydrolysis by Esterases and Lipases in vitro

The primary biotransformation pathway for esters like cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297) is enzymatic hydrolysis, catalyzed by esterases and lipases. This reaction cleaves the ester bond, yielding the corresponding alcohol, cis-1-(4-Ethylcyclohexyl)ethanol, and acetic acid.

Characterization of Enzyme Substrate Specificity

The substrate specificity of lipases and esterases is influenced by the steric and electronic properties of the substrate. Studies on analogous cyclic acetates reveal key aspects of this specificity. For instance, research on the hydrolysis of 4-(tert-butyl)cyclohexyl acetate, a structurally similar fragrance ingredient, has demonstrated the stereoselectivity of certain enzymes. Lipase (B570770) from Candida antarctica (CALA) has been effectively used for the acetylation of cis-4-(tert-butyl)cyclohexanol, indicating a preference for the cis-isomer in the reverse reaction, which suggests it would also be active in the hydrolysis of the corresponding cis-acetate mdpi.com.

Furthermore, studies with Pseudomonas fluorescens lipase (PFL) on a variety of cyclic acetates have shown that the enzyme can exhibit high enantioselectivity, consistently affording alcohols with a specific configuration rsc.org. The ring size and the nature of substituents on the cyclohexane (B81311) ring influence the rate and selectivity of the hydrolysis rsc.org. For example, PFL-catalyzed hydrolysis of both cis- and trans-monoacetates of substituted cyclohexanes yielded enantiomerically pure alcohols, highlighting the enzyme's ability to discriminate between stereoisomers rsc.org. This suggests that the ethyl group at the 4-position and the ethyl acetate group at the 1-position of the target molecule will be key determinants of enzyme binding and catalytic efficiency.

The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate through a serine residue in the enzyme's active site nih.gov. The shape of the active site—described as crevice-like, funnel-like, or tunnel-like in different lipases—plays a significant role in accommodating substrates of varying bulkiness nih.gov.

Interactive Data Table: Enzyme Specificity in Hydrolysis of Cyclohexyl Acetate Analogs

Enzyme SourceSubstrate AnalogKey FindingReference
Pseudomonas fluorescens Lipase (PFL)Racemic cyclic acetates (five, six, and seven-membered rings)Afforded optically active alcohols with the R-configuration, independent of ring size. rsc.org
Candida antarctica Lipase A (CALA)cis-4-(tert-butyl)cyclohexanolEffective in the acetylation to form cis-4-(tert-butyl)cyclohexyl acetate, implying activity in the reverse hydrolysis reaction. mdpi.com

Kinetics of Biocatalytic Transformations

The kinetics of lipase-catalyzed hydrolysis of esters often follow the Michaelis-Menten model, where the reaction rate depends on the substrate concentration until it reaches a maximum velocity (Vmax) at enzyme saturation. A study on the gas-phase hydrolysis of ethyl acetate by an immobilized lipase determined an activation energy of 24.8 kJ/mol and a first-order reaction mechanism nih.gov. While this study was not on a cyclic ester, it provides fundamental kinetic parameters for ester hydrolysis.

For cyclic acetates, the stereochemistry significantly impacts reaction kinetics. The enzymatic resolution of racemic compounds is a common application, and the efficiency is described by the enantiomeric ratio (E value). High E values indicate a high degree of stereoselectivity. For example, the enantioselectivity of Candida antarctica lipase B (CAL-B) in resolving a diastereomeric mixture of a bicyclic acetate was significantly improved from an E value of 2.7 to over 200 by optimizing the solvent system mdpi.com. This underscores the critical role of the reaction medium in modulating enzyme kinetics and selectivity.

The hydrolysis of cyclohexyl acetate has also been studied using solid acid catalysts, where optimal conditions led to a conversion of 90.56% with 94.86% selectivity for cyclohexanol (B46403) researchgate.net. Although not an enzymatic study, this highlights the chemical feasibility of the hydrolysis reaction.

Interactive Data Table: Kinetic Parameters for Related Ester Hydrolysis

Enzyme/CatalystSubstrateKinetic Parameter/ResultReference
Immobilized LipaseEthyl Acetate (gas-phase)Activation Energy: 24.8 kJ/mol nih.gov
Candida antarctica Lipase B (CAL-B)Racemic ethyl bicyclo[3.2.0]hept-6-ylidene-acetateEnantiomeric Ratio (E) > 200 in optimized solvent mdpi.com
Dual-SO3H-Functionalized Solid AcidCyclohexyl Acetate90.56% conversion, 94.86% selectivity for cyclohexanol researchgate.net

Microbial Degradation Studies in Environmental Contexts

The environmental fate of cis-1-(4-Ethylcyclohexyl)ethyl acetate is largely determined by its susceptibility to microbial degradation. While no studies have directly addressed this specific compound, research on related alicyclic hydrocarbons provides strong evidence for its biodegradability.

Bacteria capable of degrading cyclohexane and its derivatives have been isolated from various environments, including anoxic aquifers and marine sediments oup.comresearchgate.net. The degradation pathways are dependent on the presence or absence of oxygen.

Under anaerobic conditions, bacteria can degrade alkylated cyclohexanes. One study demonstrated the degradation of ethylcyclohexane (B155913) by sulfate-reducing bacteria oup.com. The proposed mechanism for anaerobic cycloalkane degradation involves the addition of the hydrocarbon to fumarate, forming a cycloalkylsuccinate derivative, which then undergoes further metabolism analogous to that of n-alkanes researchgate.net.

In aerobic environments, the degradation of cyclohexane derivatives often begins with oxidation. For instance, the microbial degradation of cyclohexane carboxylic acid by Arthrobacter and other species involves aromatization to form p-hydroxybenzoic acid, which is then funneled into central metabolic pathways nih.govnih.gov. Similarly, the degradation of cyclohexane can proceed via cyclohexanol and cyclohexanone (B45756) nih.gov. It is plausible that after initial hydrolysis of the ester bond, the resulting cis-1-(4-Ethylcyclohexyl)ethanol would be subjected to similar oxidative pathways, leading to ring cleavage and eventual mineralization.

Fundamental Interactions with Isolated Biological Macromolecules

The interaction of small molecules with biological macromolecules, such as proteins, can influence their distribution and biological activity. For this compound, such interactions would primarily be non-covalent.

Specific protein binding studies for this compound are not available. However, general principles can be inferred from studies with other esters. For example, the interaction of various phthalate esters with human serum albumin (HSA) has been investigated. These studies revealed that binding is driven by hydrophobic forces and hydrogen interactions nih.gov. The binding constants and the number of binding sites were found to vary depending on the specific ester structure nih.gov.

Environmental Chemistry and Fate of Cis 1 4 Ethylcyclohexyl Ethyl Acetate

Biodegradation Pathways and Metabolite Identification in Soil and Water Systems

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process in determining the environmental persistence of synthetic chemicals. For cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297), biodegradation is expected to be a significant removal mechanism in both soil and water.

The primary step in the biodegradation of ester-containing compounds is typically the enzymatic hydrolysis of the ester bond. This reaction would cleave cis-1-(4-Ethylcyclohexyl)ethyl acetate into its constituent alcohol, cis-1-(4-Ethylcyclohexyl)ethanol, and acetic acid. Both of these metabolites are generally considered to be readily biodegradable.

The subsequent degradation of cis-1-(4-Ethylcyclohexyl)ethanol would likely proceed through the oxidation of the alcohol group to a ketone, followed by ring cleavage. Studies on the biodegradation of other cyclohexyl compounds have shown that microorganisms can metabolize the cyclohexane (B81311) ring through various pathways, often involving hydroxylation and subsequent oxidative cleavage to form dicarboxylic acids that can then enter central metabolic pathways like the Krebs cycle.

Acetic acid is a simple organic acid that is readily utilized as a carbon and energy source by a wide variety of microorganisms in the environment.

While specific metabolites for this compound have not been identified in the literature, based on the degradation of similar compounds, a plausible pathway can be proposed. nih.gov

Proposed Biodegradation Pathway:

Ester Hydrolysis: this compound is hydrolyzed to cis-1-(4-Ethylcyclohexyl)ethanol and acetic acid.

Alcohol Oxidation: cis-1-(4-Ethylcyclohexyl)ethanol is oxidized to 4-ethylcyclohexanone.

Ring Cleavage: The 4-ethylcyclohexanone undergoes enzymatic ring opening, leading to the formation of aliphatic dicarboxylic acids.

Further Metabolism: The resulting dicarboxylic acids and acetic acid are further metabolized to carbon dioxide and water.

Table 2: Potential Biodegradation Metabolites of this compound

Parent CompoundPrimary MetabolitesSecondary Metabolites
This compoundcis-1-(4-Ethylcyclohexyl)ethanol, Acetic acid4-Ethylcyclohexanone, Aliphatic dicarboxylic acids

Sorption and Desorption Behavior in Environmental Compartments

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This behavior is a key determinant of a chemical's mobility and bioavailability in the environment. The extent of sorption is often quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com

For non-polar organic compounds like this compound, sorption is primarily driven by partitioning into the organic matter fraction of soil and sediment. ecetoc.org A higher Koc value indicates stronger sorption and lower mobility. chemsafetypro.com While an experimental Koc for this compound is not available, it can be estimated based on its chemical structure and the Koc values of similar compounds. For instance, related volatile organic esters are known to exhibit a range of sorption behaviors depending on their specific structure and the properties of the sorbent material. The mobility of a substance in soil is inversely related to its Koc value; a high Koc suggests the compound will be largely immobile, while a low Koc indicates it is likely to be mobile and potentially leach into groundwater. chemsafetypro.com

Desorption is the reverse process, where a sorbed chemical is released back into the surrounding water or air. The balance between sorption and desorption influences the concentration of the chemical in the dissolved phase, which in turn affects its availability for degradation and transport.

Table 3: Estimated Sorption Potential of this compound

ParameterEstimated Value/BehaviorImplication
Log Koc> 4.5 (estimated)Strong sorption to soil and sediment, low mobility chemsafetypro.com
Primary Sorption PhaseSoil and sediment organic carbonHigher sorption in organic-rich soils

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For compounds with relatively high vapor pressure and low water solubility, such as many fragrance ingredients, volatilization can be a significant environmental transport pathway.

The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater propensity to partition from water to air. For this compound, volatilization from moist soil surfaces and water bodies is expected to be an important fate process.

Once in the atmosphere, the transport of this compound is governed by atmospheric conditions such as wind speed and direction, as well as its own chemical and physical properties. Atmospheric transport models, such as Lagrangian and Eulerian models, can be used to predict the movement and dispersion of airborne pollutants. copernicus.org However, given the expected short atmospheric lifetime of this compound due to rapid photodegradation, its potential for long-range atmospheric transport is likely to be limited. acs.orgnih.gov

Table 4: Factors Influencing Volatilization and Atmospheric Transport

ProcessKey ParametersExpected Behavior for this compound
Volatilization from WaterHenry's Law ConstantSignificant process
Volatilization from SoilVapor Pressure, Soil PropertiesSignificant from moist soils
Atmospheric TransportWind Patterns, Atmospheric LifetimeLocal to regional transport, limited long-range potential

Environmental Persistence and Degradation Half-Life Studies

The environmental persistence of a chemical is a measure of the time it remains in a particular environmental compartment before being removed by degradation or transport. It is often expressed in terms of its half-life (the time required for 50% of the initial amount to disappear).

Based on the degradation and transport processes discussed above, a qualitative assessment of the persistence of this compound can be made. In the atmosphere, its half-life is expected to be short (on the order of hours) due to rapid photodegradation. acs.orgnih.gov In soil and water, its persistence will be primarily determined by the rate of biodegradation. Given that many fragrance esters are readily biodegradable, the half-life of this compound in these compartments is likely to be in the range of days to weeks. However, under anaerobic conditions or in environments with low microbial activity, the degradation rate may be slower.

Table 5: Estimated Environmental Half-Lives for this compound based on Analogous Compounds

Environmental CompartmentDominant Degradation ProcessEstimated Half-Life
AtmospherePhotodegradation (reaction with •OH)Hours acs.orgnih.gov
Surface Water (aerobic)BiodegradationDays to Weeks
Soil (aerobic)BiodegradationDays to Weeks
Sediment (anaerobic)BiodegradationWeeks to Months

Advanced Analytical Techniques for Research Oriented Characterization and Detection

Chromatographic Separation Techniques for Isomer and Impurity Profiling

Chromatographic methods are fundamental in separating cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297) from complex mixtures, particularly for resolving its isomers and identifying trace impurities that may influence its chemical and physical properties.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like cis-1-(4-Ethylcyclohexyl)ethyl acetate. researchgate.net The development of a robust GC method is critical for achieving high-resolution separation of the cis and trans isomers, as well as any process-related impurities.

Method development typically begins with the selection of an appropriate capillary column. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a suitable starting point for esters of this nature. Optimization of the method involves a systematic evaluation of several key parameters to achieve the best possible separation.

The oven temperature program is a critical parameter. A slow initial ramp rate allows for the separation of more volatile impurities, while a higher final temperature ensures the elution of less volatile components. The carrier gas flow rate, typically using helium or hydrogen, is optimized to ensure maximum efficiency. Injection port temperature is set high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.

Table 1: Illustrative GC Method Parameters for Isomer Profiling

ParameterOptimized Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl Methylpolysiloxane
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1.0 µL (split ratio 50:1)
Oven Program 80 °C (hold 2 min), ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

High-Performance Liquid Chromatography (HPLC) for Preparative Separations

While GC is excellent for analytical-scale separations, High-Performance Liquid Chromatography (HPLC) is often the method of choice for preparative-scale purification of this compound to isolate larger quantities of the pure cis isomer. nih.gov The separation of diastereomers, such as the cis and trans isomers of 1-(4-Ethylcyclohexyl)ethyl acetate, can be effectively achieved using normal-phase HPLC on a silica (B1680970) gel column. nih.govnih.gov

The mobile phase composition is a key factor in achieving separation. A non-polar mobile phase, such as a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate or isopropanol, is typically employed. The ratio of these solvents is meticulously optimized to maximize the resolution between the cis and trans isomers. A lower percentage of the polar solvent generally increases retention time and can improve separation.

For preparative work, larger column dimensions are used to accommodate higher sample loads. The flow rate is adjusted to maintain good separation efficiency without generating excessive backpressure. Detection is commonly performed using a refractive index (RI) detector, as the target compound lacks a strong UV chromophore.

Table 2: Representative HPLC Parameters for Preparative Separation

ParameterOptimized Value
Column 250 mm x 21.2 mm ID, 5 µm particle size
Stationary Phase Silica Gel
Mobile Phase 98:2 (v/v) Hexane:Ethyl Acetate
Flow Rate 18.0 mL/min
Injection Volume 5.0 mL
Detector Refractive Index (RI)
Column Temperature Ambient

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for structural elucidation and trace analysis. iipseries.org

GC-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

GC-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of complex mixtures containing esters and is considered a "gold standard" for the analysis of volatile flavor and fragrance compounds. nih.gov It combines the high separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. alwsci.comgcms.cz This technique is particularly valuable for identifying trace-level impurities and potential metabolites of this compound in various matrices.

In GC-MS analysis, the separated components from the GC column are introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint. This fragmentation pattern can be compared against mass spectral libraries for confident compound identification.

For trace analysis, selected ion monitoring (SIM) can be employed. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise. This is particularly useful for detecting minute quantities of impurities or degradation products.

GC-IR and GC-NMR for Structural Confirmation

While GC-MS provides information on the mass-to-charge ratio of a compound and its fragments, GC-Infrared (GC-IR) and GC-Nuclear Magnetic Resonance (GC-NMR) provide complementary structural information.

GC-IR is particularly useful for differentiating between structural isomers that may have similar mass spectra. spectra-analysis.comspectra-analysis.com As compounds elute from the GC column, they pass through an infrared spectrometer, and an IR spectrum is continuously recorded. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the functional groups present in the molecule. For this compound, characteristic IR absorptions for the ester carbonyl group and C-O bonds would be prominent, aiding in its structural confirmation. alwsci.comijprajournal.com

GC-NMR, although less common due to sensitivity limitations, offers the most definitive structural information. researchgate.net By coupling a gas chromatograph to an NMR spectrometer, it is possible to obtain proton and carbon NMR spectra of the separated components. ajrconline.org This allows for the unambiguous determination of the compound's connectivity and stereochemistry, providing conclusive evidence for the cis configuration of the ethyl and acetate groups on the cyclohexane (B81311) ring.

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the carbon atom to which the acetate group is attached, it can exist as a pair of enantiomers. Chiral analytical methods are therefore essential for determining the enantiomeric purity of a sample.

Chiral gas chromatography is a direct method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net Cyclodextrin-based CSPs are commonly used for the separation of chiral esters. mdpi.com The development of a chiral GC method involves selecting the appropriate CSP and optimizing the temperature program to achieve baseline separation of the enantiomers.

Alternatively, an indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral GC or HPLC column. aocs.org This approach can be advantageous when direct chiral separation is challenging. The choice of the derivatizing agent is crucial for achieving good separation of the resulting diastereomers. iitr.ac.in

Quantitative Determination in Complex Research Matrices

The accurate quantification of this compound in complex research matrices is crucial for understanding its distribution, and potential effects in various experimental systems. Given its chemical structure, chromatographic techniques coupled with mass spectrometry are the methods of choice for achieving the required selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of this relatively volatile and thermally stable compound.

A hypothetical research scenario could involve the quantification of this compound in a complex matrix such as environmental water samples or biological fluids from a metabolic study. The development and validation of a robust analytical method are paramount for generating reliable data.

A typical quantitative method would involve sample preparation, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from interfering matrix components and to pre-concentrate it. This is followed by analysis using a GC-MS system. For enhanced selectivity and sensitivity, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored.

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. scispace.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. scispace.com

Linearity is assessed by analyzing a series of calibration standards at different concentrations. The response of the instrument is plotted against the concentration of the analyte, and a linear regression is performed. The correlation coefficient (r²) is a measure of the goodness of fit of the data to the regression line. A value close to 1 indicates a strong linear relationship.

Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined from the standard deviation of the response of blank samples. scispace.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. The recovery, expressed as a percentage, is then calculated.

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

The following tables present hypothetical data for the validation of a GC-MS method for the quantitative determination of this compound in a complex research matrix.

Table 1: Linearity Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
112,543
563,211
10124,876
25310,543
50625,112
1001,249,876
Linear Regression Equation y = 12485x + 354
Correlation Coefficient (r²) 0.9998

Table 2: Method Validation Parameters for the Quantification of this compound

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (Recovery %)95.8% - 104.2%
Precision (RSD %)
- Repeatability (Intra-day)< 5%
- Intermediate Precision (Inter-day)< 8%

Once the method is validated, it can be applied to the analysis of real samples. The following table shows illustrative results from the analysis of environmental water samples for the presence of this compound.

Table 3: Quantitative Determination of this compound in Environmental Water Samples

Sample IDConcentration (ng/mL)
WWTP-Influent-0145.2
WWTP-Effluent-018.7
River-Upstream-01< LOQ
River-Downstream-0112.3
Industrial-Discharge-0189.5

These tables represent the type of data generated in a research setting for the quantitative determination of a specific chemical compound in complex matrices. The specific values are hypothetical but reflect realistic expectations for a well-developed and validated analytical method. The use of such rigorous analytical procedures is essential for obtaining high-quality, defensible data in scientific research.

Applications of Cis 1 4 Ethylcyclohexyl Ethyl Acetate As a Chemical Intermediate or Component in Advanced Materials

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific, publicly documented pathways detailing the use of cis-1-(4-Ethylcyclohexyl)ethyl acetate (B1210297) as a key intermediate in the synthesis of complex organic molecules are not extensively available, the structural motifs present in the molecule suggest its potential utility in organic synthesis. The cis-configured 1,4-disubstituted cyclohexane (B81311) ring is a common feature in various biologically active molecules and liquid crystal structures. The ester functionality can serve as a handle for further chemical transformations, such as hydrolysis to the corresponding alcohol, which can then be used in a variety of coupling reactions or functional group interconversions.

The synthesis of such intermediates often involves stereoselective reduction of a corresponding ketone or catalytic hydrogenation of an aromatic precursor, followed by esterification. The control of the cis-stereochemistry is a critical aspect of its synthesis, as the spatial arrangement of the substituents on the cyclohexane ring significantly influences the properties of the final target molecule.

Incorporation into Liquid Crystal Systems and Materials Science Applications

The field of liquid crystals (LCs) heavily relies on molecules with specific geometric and electronic properties. The 4-ethylcyclohexyl group is a common component in many liquid crystal molecules. These aliphatic rings are known to contribute to low viscosity and a broad nematic phase, which are desirable properties for display applications. While direct incorporation of cis-1-(4-Ethylcyclohexyl)ethyl acetate into liquid crystal mixtures is not widely reported, its derivatives, particularly those where the ethyl acetate group is replaced by a mesogenic core (e.g., a biphenyl (B1667301) or phenyl-cyclohexyl unit), are of significant interest.

The cis-stereochemistry of the 1,4-disubstitution pattern would lead to a bent molecular shape, which is less common in conventional calamitic (rod-like) liquid crystals. However, such bent-core molecules are known to exhibit unique and interesting liquid crystalline phases, such as the banana phases (B phases), which can show ferroelectric and chiral properties even when the molecules themselves are not chiral. The presence of the ethyl group provides a degree of flexibility and influences the intermolecular interactions that govern the formation and stability of these mesophases.

Table 1: Potential Influence of Structural Features on Liquid Crystal Properties

Structural Feature Potential Effect on Liquid Crystal Properties
cis-1,4-disubstituted cyclohexane ring Induces a bent molecular shape, potentially leading to unconventional mesophases (e.g., banana phases).
Ethyl group Affects intermolecular spacing and clearing point. Can influence the viscosity of the liquid crystal mixture.

| Acetate group | Introduces a polar ester linkage, which can influence the dielectric anisotropy of the material. |

Utilization in the Development of Specialty Solvents and Reaction Media

The physical and chemical properties of this compound, such as its polarity, boiling point, and viscosity, would determine its suitability as a specialty solvent or reaction medium. As an ester, it possesses moderate polarity. The cyclohexane backbone imparts a non-polar character, suggesting it could be a good solvent for a range of organic compounds.

In specific applications, such as in certain polymerization reactions or as a medium for enzymatic catalysis, the stereochemistry of the solvent molecule can sometimes influence the stereochemical outcome of the reaction. While there is no specific data available for this compound in this context, it is an area of active research in green and sustainable chemistry.

Stereochemical Control in Subsequent Reactions for Target Molecule Synthesis

The cis-stereochemistry of the 1-(4-Ethylcyclohexyl)ethyl moiety can be exploited to control the stereochemistry of subsequent reactions. The fixed spatial relationship between the axial and equatorial substituents on the cyclohexane ring can direct the approach of reagents in a stereoselective manner. For instance, if the acetate group were to be hydrolyzed to the corresponding alcohol, the resulting hydroxyl group could act as a directing group in reactions such as epoxidations or hydroborations on other parts of the molecule.

Furthermore, if the ethyl group at the 1-position were to be part of a chiral center, the cis-relationship with the 4-ethylcyclohexyl group could enhance the diastereoselectivity of reactions at that center. This principle is fundamental in asymmetric synthesis, where pre-existing stereocenters are used to induce new ones with high fidelity. The rigidity of the cyclohexane ring in the chair conformation provides a well-defined three-dimensional template for such stereochemical control.

Table 2: List of Compound Names

Compound Name
This compound
Biphenyl

Q & A

Q. What are the recommended synthetic routes for cis-1-(4-Ethylcyclohexyl)ethyl acetate?

The compound can be synthesized via esterification of 4-ethylcyclohexanol with ethyl acetate derivatives. A common approach involves acid-catalyzed reactions using sulfuric acid or other strong acids to facilitate ester bond formation . Alternative routes may utilize intermediates like 1,4-cyclohexanedione, which reacts with ethyl acetate under controlled conditions to form the cyclohexyl backbone . Key parameters include maintaining anhydrous conditions and optimizing molar ratios (e.g., excess ethyl alcohol) to improve yields .

Q. How is this compound characterized using spectroscopic methods?

  • FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1240–1050 cm⁻¹ (C-O ester vibrations) confirm ester functionality. Cyclohexyl C-H stretches appear near 2900 cm⁻¹ .
  • GC-MS : Retention times and fragmentation patterns (e.g., m/z 88 for the ethyl acetate moiety) validate molecular weight (C₁₁H₂₀O₂) and structural integrity .
  • NMR : 1^1H NMR signals at δ 4.1–4.3 ppm (quartet, -OCH₂CH₃) and δ 1.2–1.4 ppm (multiplet, cyclohexyl protons) aid in stereochemical assignment .

Q. What chromatographic techniques are effective for purifying this compound?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) separates cis/trans isomers based on polarity differences .
  • Thin-Layer Chromatography (TLC) : Rf values under UV visualization help monitor reaction progress and purity .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve complex mixtures, particularly for trace impurities .

Advanced Research Questions

Q. How do steric effects from the 4-ethylcyclohexyl group influence reactivity and selectivity?

The bulky cyclohexyl substituent introduces steric hindrance, reducing nucleophilic attack rates at the ester carbonyl. This is critical in hydrolysis studies, where alkaline conditions (e.g., NaOH) yield slower kinetics compared to unsubstituted ethyl acetate. Computational modeling (DFT) or kinetic isotope effects can quantify these steric contributions .

Q. What experimental challenges arise in optimizing reaction yields, and how are they addressed?

  • Low Yields : Competing side reactions (e.g., transesterification) are minimized by controlling temperature (≤80°C) and using anhydrous solvents .
  • Isomer Separation : Cis/trans diastereomers require chiral stationary phases (e.g., cellulose derivatives) or recrystallization in ethanol/water mixtures .
  • Catalyst Selection : Acidic resins (e.g., Amberlyst-15) improve esterification efficiency over homogeneous catalysts like H₂SO₄, simplifying post-reaction purification .

Q. How should discrepancies between theoretical and experimental GC-MS data be resolved?

  • Retention Time Shifts : Calibrate instruments with internal standards (e.g., n-alkanes) to account for column aging or temperature fluctuations .
  • Unexpected Fragments : Analyze isotopic patterns (e.g., 13^{13}C contributions) and cross-reference with databases (NIST WebBook) to identify contamination or decomposition products .

Q. What thermodynamic parameters govern the compound’s stability under storage conditions?

  • Thermal Stability : Decomposition occurs above 200°C (pyrolysis yields ethylene and acetic acid derivatives). Store at ≤25°C in inert atmospheres to prevent oxidation .
  • Hydrolytic Sensitivity : Hydrolysis rate constants (kk) in aqueous buffers (pH 7–9) follow Arrhenius behavior, with activation energies (~50 kJ/mol) derived from accelerated stability testing .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and catalytic acid resins for scalability .
  • Characterization : Combine FTIR, GC-MS, and NMR to validate structure and purity .
  • Data Validation : Use NIST databases and replicate experiments to resolve analytical inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.